molecular formula C9H5Cl2NO3S B2369983 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride CAS No. 1263215-06-0

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2369983
CAS No.: 1263215-06-0
M. Wt: 278.1
InChI Key: RGTYWFCIDADHDK-UHFFFAOYSA-N
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Description

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloro group at the 4th position, a phenyl group at the 3rd position, and a sulfonyl chloride group at the 5th position of the oxazole ring. The unique structure of this compound makes it an important intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the oxazole ring. The sulfonyl chloride group is introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process typically involves multiple steps, including the preparation of intermediates, cyclization, and sulfonation, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic transformations to form active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2-oxazole-5-sulfonyl chloride
  • 4-Methyl-3-phenyl-1,2-oxazole-5-sulfonyl chloride
  • 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride

Uniqueness

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both a chloro group and a phenyl group on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in various fields .

Properties

IUPAC Name

4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-8(6-4-2-1-3-5-6)12-15-9(7)16(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTYWFCIDADHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263215-06-0
Record name 4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride
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